molecular formula C21H24N4O3 B2982643 N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-phenylbutanamide CAS No. 1797260-76-4

N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-phenylbutanamide

Cat. No.: B2982643
CAS No.: 1797260-76-4
M. Wt: 380.448
InChI Key: PGNYLGXJGVWNMV-UHFFFAOYSA-N
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Description

N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-phenylbutanamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a triazole ring, and a cyclopropyl group

Scientific Research Applications

Synthesis and Biological Activities

The synthesis of related 1,2,4-triazole derivatives has been a subject of interest due to their potential biological activities. For instance, a study conducted by Sokmen et al. (2014) focused on the synthesis of new 1,2,4-triazole Schiff base and amine derivatives, which were evaluated for their antibacterial, antiurease, and antioxidant activities. These compounds showed significant antiurease and antioxidant effects, indicating their potential in therapeutic applications (B. B. Sokmen et al., 2014).

Antiallergic Properties

In another study, Georgiev et al. (1987) synthesized a series of compounds related to the furan-3-carboxamides, which demonstrated potent antiallergic activity. This highlights the potential application of such compounds in developing new antiallergic agents (V. Georgiev et al., 1987).

Anticonvulsant and Neuroprotective Effects

The exploration of N-(substituted benzothiazol-2-yl)amides for their anticonvulsant and neuroprotective effects has revealed promising leads. A study by Hassan et al. (2012) identified compounds within this class that exhibited significant anticonvulsant activity and neuroprotective effect, suggesting their utility in addressing neurological disorders (M. Hassan et al., 2012).

Antimicrobial and Antifungal Activities

The synthesis and evaluation of 1,3,4-oxadiazole derivatives have shown remarkable antibacterial and antifungal activities. Research by Jafari et al. (2017) into these compounds has opened up possibilities for developing new antimicrobial agents, especially against resistant strains (E. Jafari et al., 2017).

Antiplasmodial Activities

Compounds derived from N-acylated furazans have shown activity against different strains of Plasmodium falciparum, as indicated by Hermann et al. (2021). This research contributes to the search for effective anti-malarial agents, demonstrating the potential of such compounds in combating malaria (Theresa Hermann et al., 2021).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s used as a drug, the mechanism of action would involve interaction with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and properties. Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

The future research directions could involve further exploration of the compound’s properties, potential applications, and methods of synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-phenylbutanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction, such as the Huis

Properties

IUPAC Name

N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-2-17(15-7-4-3-5-8-15)20(26)22-12-13-24-21(27)25(16-10-11-16)19(23-24)18-9-6-14-28-18/h3-9,14,16-17H,2,10-13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNYLGXJGVWNMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCN2C(=O)N(C(=N2)C3=CC=CO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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